5,6-Diaminopyrimidin-4-ol sulfate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diamino-6-hydroxypyrimidine hemisulfate typically involves the reaction of appropriate pyrimidine derivatives under controlled conditions. One common method includes recrystallization from water, which helps in purifying the compound . The free base of the compound also crystallizes from water .
Industrial Production Methods
Industrial production methods for 4,5-diamino-6-hydroxypyrimidine hemisulfate are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diamino-6-hydroxypyrimidine hemisulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,5-diamino-6-hydroxypyrimidine hemisulfate include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of 4,5-diamino-6-hydroxypyrimidine hemisulfate depend on the type of reaction. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-6-hydroxypyrimidine hemisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 4,5-diamino-6-hydroxypyrimidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Diamino-4-pyrimidinone hemisulfate salt
- 5,6-Diamino-4-pyrimidinol hemisulfate salt
- 2,4-Diamino-6-hydroxypyrimidine hemisulfate
Uniqueness
4,5-Diamino-6-hydroxypyrimidine hemisulfate is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This makes it valuable for various research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C8H14N8O6S |
---|---|
Molekulargewicht |
350.32 g/mol |
IUPAC-Name |
5-amino-4-imino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1-2H,5H2,(H2,6,7,8,9);(H2,1,2,3,4) |
InChI-Schlüssel |
UMKXMPXJPLSTSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=N)C(C(=O)N1)N.C1=NC(=N)C(C(=O)N1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.